Benzofuran-2-ylmethyl-hydrazine
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Overview
Description
Benzofuran-2-ylmethyl-hydrazine is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of benzofuran-2-ylmethyl-hydrazine involves several steps. One common method is the reaction of benzofuran-2-carbaldehyde with hydrazine hydrate under reflux conditions. The reaction typically takes place in an ethanol solvent and requires heating for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
Benzofuran-2-ylmethyl-hydrazine undergoes various chemical reactions, including:
Scientific Research Applications
Benzofuran-2-ylmethyl-hydrazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzofuran-2-ylmethyl-hydrazine involves its interaction with molecular targets and pathways within biological systems. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to anti-tumor effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Benzofuran-2-ylmethyl-hydrazine can be compared with other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis and cancer.
8-Methoxypsoralen: Another compound used in photochemotherapy for skin conditions.
Angelicin: Known for its anti-inflammatory and anti-cancer properties.
Compared to these compounds, this compound is unique due to its specific hydrazine functional group, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
887593-30-8 |
---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-benzofuran-2-ylmethylhydrazine |
InChI |
InChI=1S/C9H10N2O/c10-11-6-8-5-7-3-1-2-4-9(7)12-8/h1-5,11H,6,10H2 |
InChI Key |
VTVOMNJEPHYHPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CNN |
Origin of Product |
United States |
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